

Application of Rediocide in Natural Product Screening for Immuno-oncology

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Compound of Interest

Compound Name: Rediocide C

Cat. No.: B15557578

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Introduction

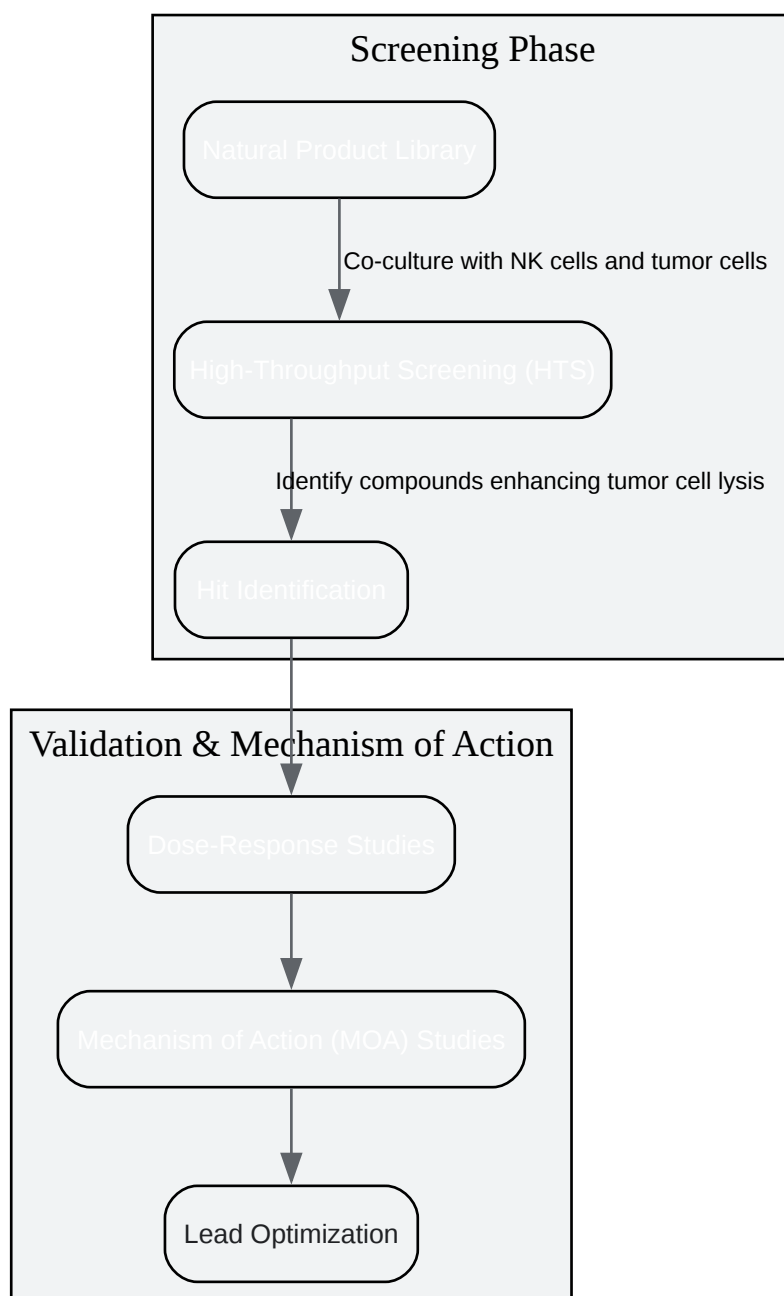
Rediocides are a class of daphnane diterpenoids isolated from the plant *Trigonostemon reidioides*. While the user specified **Rediocide C**, the available scientific literature predominantly focuses on the activity of Rediocide A. This document will, therefore, detail the application of Rediocide A as a representative compound in natural product screening for immuno-oncology, with a focus on its ability to enhance Natural Killer (NK) cell-mediated tumor cell lysis. Rediocide A has been identified as a promising agent that can overcome tumor immuno-resistance, making it a valuable tool for researchers in drug development.^{[1][2][3]} It acts as an immune checkpoint inhibitor by targeting the TIGIT/CD155 signaling pathway.^{[1][4]}

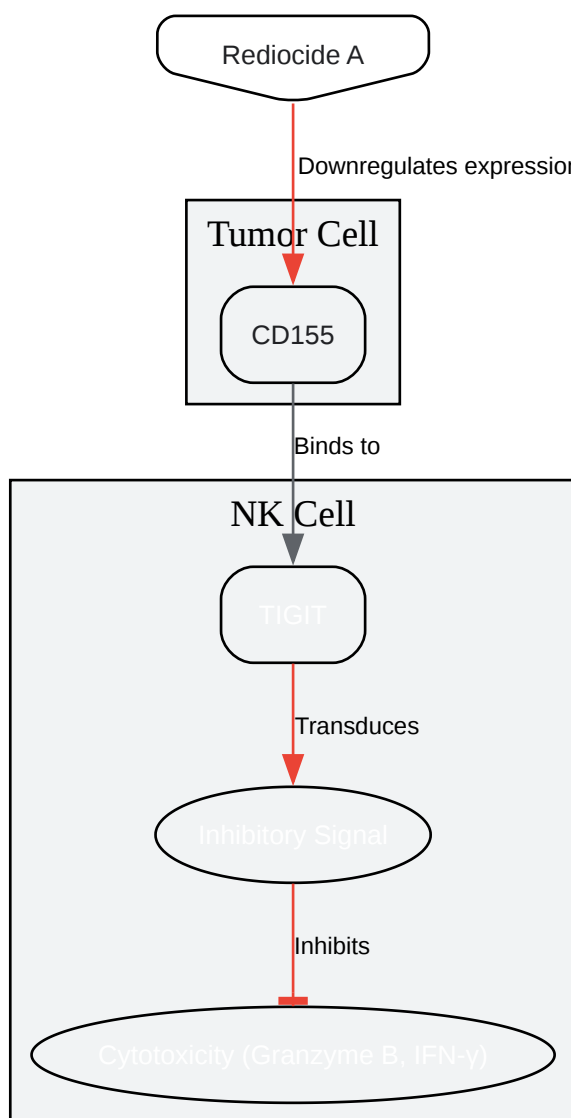
These application notes provide an overview of the screening process, key experimental protocols, and the underlying mechanism of action for Rediocide A.

High-Throughput Screening for NK Cell Activity Modulators

Natural product libraries are a rich source of novel bioactive compounds.^[5] A common strategy in immuno-oncology is to screen these libraries for compounds that enhance the cytotoxic activity of immune cells against cancer cells.^{[2][5]} Rediocide A was identified from a screen of nearly 3000 Chinese medicine-derived small molecules for its potential to block tumor immune resistance to NK cells.^[2]

The general workflow for such a screening campaign is outlined below:





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